1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene
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Overview
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the intermediate compounds, such as 1-(3-chloropropyl)-2-(difluoromethoxy)benzene, and then introduce the iodine atom through halogenation reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and safety standards .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or platinum. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation reactions can produce compounds with additional oxygen-containing functional groups .
Scientific Research Applications
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the chloropropyl, difluoromethoxy, and iodine groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
Uniqueness
Compared to similar compounds, 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-iodobenzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H10ClF2IO |
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Molecular Weight |
346.54 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-(difluoromethoxy)-3-iodobenzene |
InChI |
InChI=1S/C10H10ClF2IO/c11-6-2-4-7-3-1-5-8(14)9(7)15-10(12)13/h1,3,5,10H,2,4,6H2 |
InChI Key |
ZMATYCZIIVTKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)OC(F)F)CCCCl |
Origin of Product |
United States |
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